

5-Methoxyisatin chemical properties and structure

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Compound of Interest

Compound Name: 5-Methoxyisatin

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5-Methoxyisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of **5-Methoxyisatin**, a key intermediate in the synthesis of various bioactive compounds. This document summarizes its fundamental physicochemical characteristics, spectroscopic data, and synthetic methodology. Furthermore, it delves into the biological signaling pathways of a notable derivative, offering insights for researchers in drug discovery and development.

Core Chemical Properties

5-Methoxyisatin, also known as 5-methoxy-1H-indole-2,3-dione, is a solid that typically appears as orange to amber to dark red powder or crystals.^{[1][2]} It is soluble in cold water.^[1] A comprehensive summary of its key chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ NO ₃	[3]
Molecular Weight	177.16 g/mol	[3]
Melting Point	201-205 °C	[4]
Appearance	Orange to amber to dark red powder/crystal	[1][2]
Solubility	Soluble in cold water	[1]
pKa (Predicted)	9.73 ± 0.20	[1]
Density (Predicted)	1.346 ± 0.06 g/cm ³	[1]

Structural Information

The molecular structure of **5-Methoxyisatin** consists of an indole core with a methoxy group substituted at the 5-position and two carbonyl groups at the 2 and 3-positions.

Crystallographic Data

As of the latest available data, a definitive crystal structure for the parent **5-Methoxyisatin** (1H-indole-2,3-dione, 5-methoxy-) has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.[5][6]

However, crystallographic data for numerous derivatives of **5-Methoxyisatin** are available, providing valuable insights into the molecular geometry and packing of related structures. For illustrative purposes, the crystallographic data for a closely related thiosemicarbazone derivative is often studied. It is imperative to note that the following data does not represent **5-Methoxyisatin** itself but one of its derivatives.

Spectroscopic Profile

The structural identity and purity of **5-Methoxyisatin** are routinely confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (^1H NMR) spectrum of **5-Methoxyisatin** in deuterated chloroform (CDCl_3) exhibits characteristic signals corresponding to its molecular structure.[4]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
10.86	s	1H	N-H	[4]
7.17	dd ($J = 1.0, 2.5$ Hz)	1H	Aromatic C-H	[4]
7.06	s	1H	Aromatic C-H	[4]
6.84	d ($J = 8.6$ Hz)	1H	Aromatic C-H	[4]
3.74	s	3H	O-CH ₃	[4]

^{13}C NMR Spectroscopy

While detailed assignments for **5-Methoxyisatin** are not extensively reported in the immediate search results, data for its derivatives show characteristic peaks for the isatin moiety between 106.04–120.99 ppm and 158.21–155.78 ppm.[7][8] The carbonyl and imine carbons of these derivatives resonate at approximately 162.92–163.95 ppm and 133.48–135.21 ppm, respectively.[7][8]

Mass Spectrometry

The mass spectrum of **5-Methoxyisatin** shows a molecular ion peak corresponding to its molecular weight.[3] The NIST Mass Spectrometry Data Center reports a GC-MS with significant peaks at m/z values of 177, 149, 106, and 73.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **5-Methoxyisatin** derivatives displays characteristic absorption bands. For instance, the C=O stretching vibration is typically observed in the range of 1676–1695 cm^{-1} . The N-H stretching of the indole ring appears in the region of 3167–3469 cm^{-1} . A strong band corresponding to the C-O-C stretching of the methoxy group is found between 1224–1242 cm^{-1} . [7][8]

Experimental Protocols

Synthesis of 5-Methoxyisatin

A common and effective method for the synthesis of **5-Methoxyisatin** involves a two-step process starting from 5-methoxyaniline.^[4]

Step 1: Synthesis of p-methoxyisonitrosoacetanilide

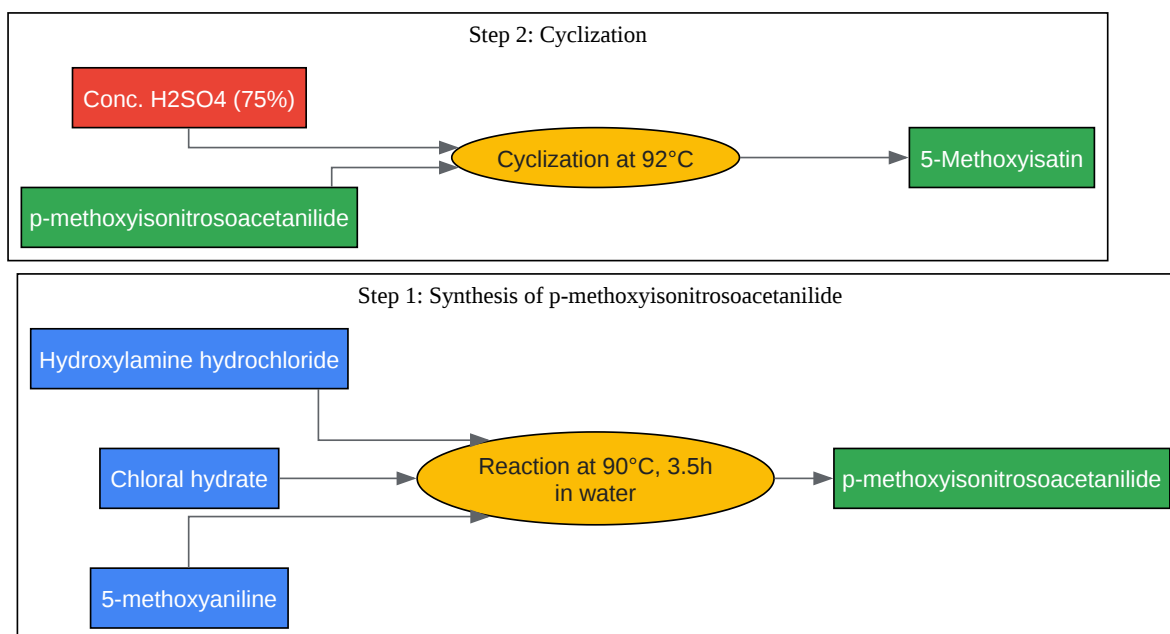
In a suitable reaction vessel, 5-methoxyaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The reaction mixture is heated at 90°C for approximately 3.5 hours. This step yields p-methoxyisonitrosoacetanilide with a reported yield of 95%.^[4]

Step 2: Cyclization to **5-Methoxyisatin**

The intermediate, p-methoxyisonitrosoacetanilide, is then subjected to cyclization using concentrated sulfuric acid (75%) at 92°C. This hydrolysis and subsequent ring-closure reaction affords **5-Methoxyisatin** in a yield of approximately 88%.^[4]

A more detailed laboratory-scale procedure is as follows:

- Warm a solution of concentrated sulfuric acid (176 mL) containing water (5 mL) to 70°C.
- Add N-(2-hydroximino-acetyl)anisidine (25 g, 0.13 mol) portion-wise over 1 hour, maintaining the temperature between 70-80°C.
- After the addition is complete, reflux the mixture at 80°C for 15 minutes.
- Pour the reaction mixture into a beaker containing 500 g of ice and 800 mL of cold water.
- Collect the resulting black precipitate by vacuum filtration.
- Wash the precipitate with cold water until the pH of the filtrate is neutral (pH 7).
- Dry the solid in the air to obtain **5-Methoxyisatin**.^[4]



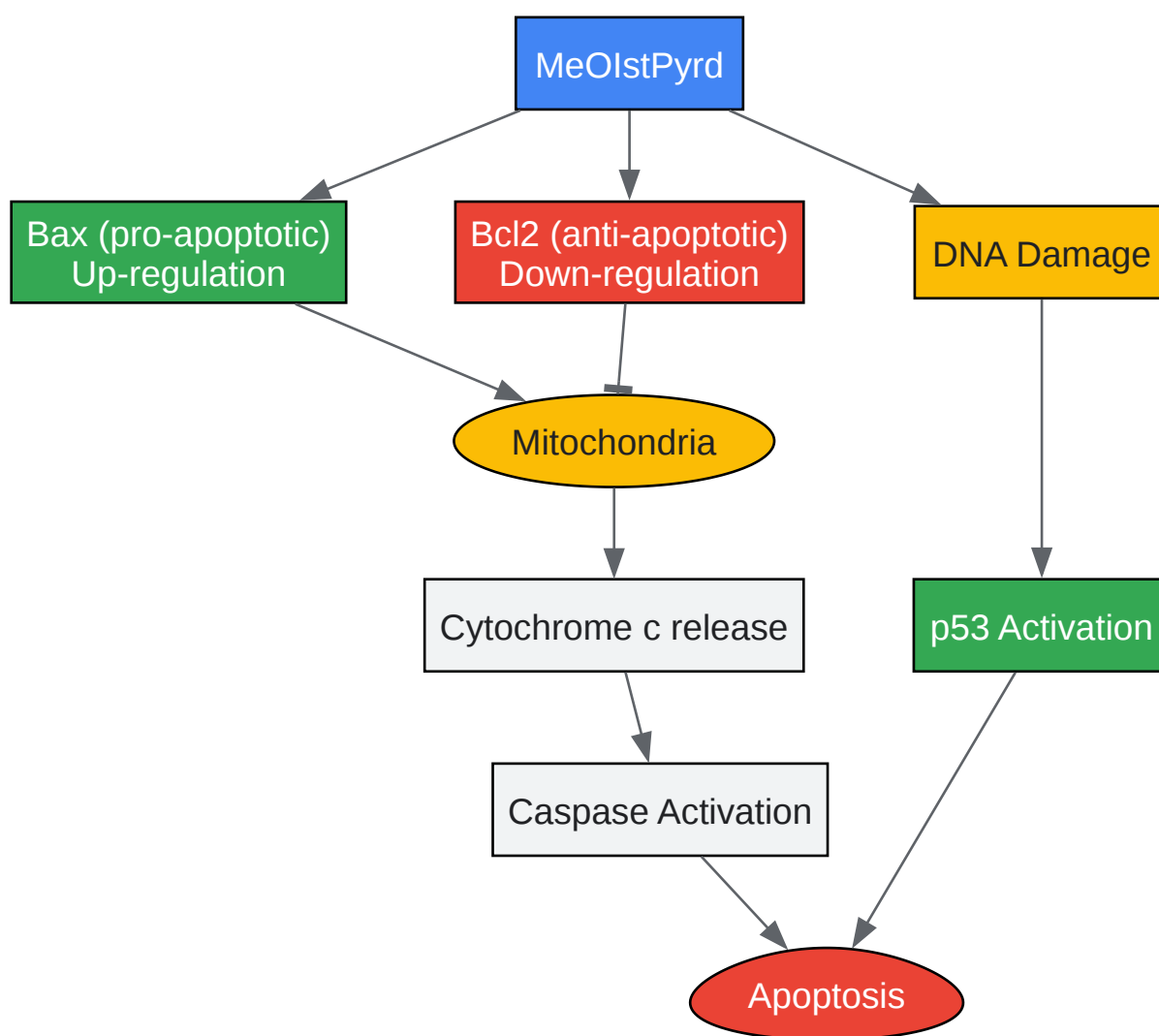
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Caption: Synthetic workflow for **5-Methoxyisatin**.

Biological Activity and Signaling Pathways of a 5-Methoxyisatin Derivative

While **5-Methoxyisatin** serves as a crucial building block, its derivatives have been the primary focus of biological activity studies. One such derivative, **5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIsTPyrd)**, has demonstrated significant anticancer properties. It is important to emphasize that the following signaling pathway is attributed to this specific derivative and not to the parent **5-Methoxyisatin**.

MeOlstPyrd has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Mechanistic studies have revealed that it can activate the mitochondrial intrinsic apoptotic pathway.[7] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl2. This shift in the Bax/Bcl2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and ultimately leads to programmed cell death.[7] Furthermore, MeOlstPyrd has been found to induce DNA damage and activate the tumor suppressor protein p53.[7]



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Caption: Apoptotic pathway of a **5-Methoxyisatin** derivative.

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